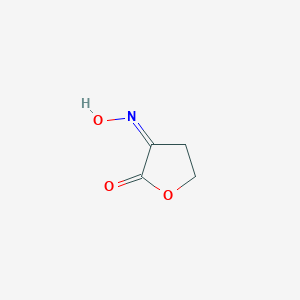

(3Z)-3-hydroxyiminooxolan-2-one

Description

(3Z)-3-Hydroxyiminooxolan-2-one is a cyclic lactone (oxolan-2-one) substituted with a hydroxyimino group at position 3 in the Z-configuration. This compound belongs to the class of oxime-containing lactones, where the hydroxyimino moiety (-NOH) introduces unique physicochemical and biological properties. The Z-configuration of the oxime group may influence stereochemical interactions with biological targets, such as enzymes or receptors, and alter solubility or stability compared to E-isomers or non-oxime derivatives.

Properties

CAS No. |

5400-68-0 |

|---|---|

Molecular Formula |

C4H5NO3 |

Molecular Weight |

115.09 g/mol |

IUPAC Name |

(3Z)-3-hydroxyiminooxolan-2-one |

InChI |

InChI=1S/C4H5NO3/c6-4-3(5-7)1-2-8-4/h7H,1-2H2/b5-3- |

InChI Key |

ZIUSAIUIKKGDOW-HYXAFXHYSA-N |

SMILES |

C1COC(=O)C1=NO |

Isomeric SMILES |

C\1COC(=O)/C1=N\O |

Canonical SMILES |

C1COC(=O)C1=NO |

Other CAS No. |

5400-68-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing functional groups (e.g., hydroxyimino, lactone, or imino motifs) or structural frameworks (e.g., heterocyclic cores). Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Hypothetical data for this compound inferred from analogs.

Key Observations

This could improve binding affinity to polar biological targets, as seen in oxime-containing pharmaceuticals . In contrast, benzimidazole-based compounds () rely on aromatic and bulky substituents (e.g., difluorophenoxy, benzyl) for target interactions, with molecular weights ranging from 367–464 g/mol. The lactone core of the target compound likely confers lower molecular weight and increased ring strain, influencing reactivity.

Retention Behavior: Retention times for benzimidazole analogs () vary significantly (0.67–1.19 min), correlating with substituent hydrophobicity. For example, Compound 9 (morpholine substituent) exhibits shorter retention (0.67 min) due to increased polarity, whereas Compound 10 (benzylphenoxy) has longer retention (1.19 min). A QSPR model () suggests that structurally similar compounds (e.g., lactones with hydroxyimino groups) would cluster based on shared polarity profiles, though predictive accuracy diminishes with structural diversity .

Bioactivity Clustering: demonstrates that compounds with similar chemical structures (e.g., shared imino or aromatic groups) cluster into bioactivity groups with correlated modes of action. While this compound lacks direct bioactivity data, its hydroxyimino-lactone structure may align with oxime-containing inhibitors of hydrolytic enzymes (e.g., esterases or proteases), analogous to indole-derived oximes () .

Mechanistic and Pharmacological Implications

- Reactivity: The lactone ring in this compound is prone to hydrolysis under physiological conditions, but the hydroxyimino group may stabilize the structure via intramolecular hydrogen bonding, as observed in related oximes .

- Target Interactions : Compared to benzimidazole derivatives (), which target kinase or GPCR pathways through aromatic stacking, the target compound’s lactone-oxime structure may favor interactions with metalloenzymes or redox-active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.